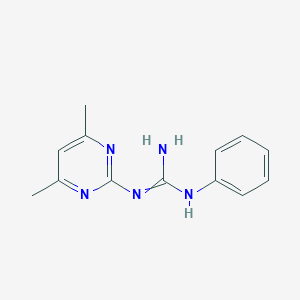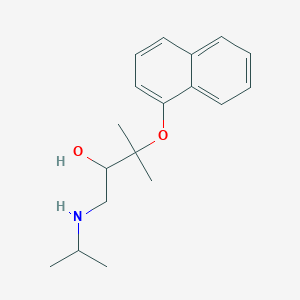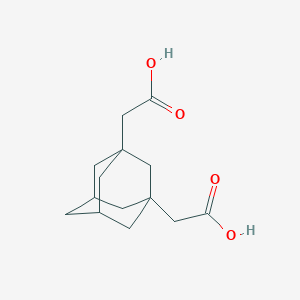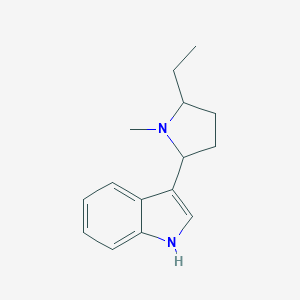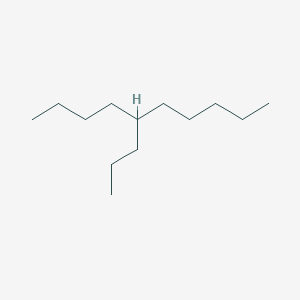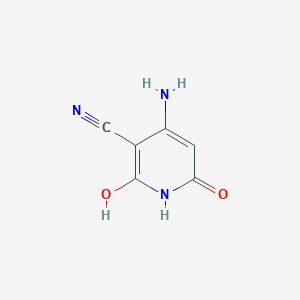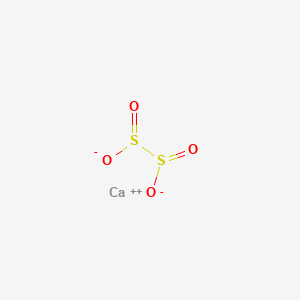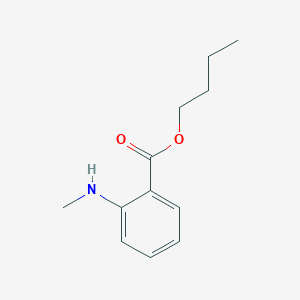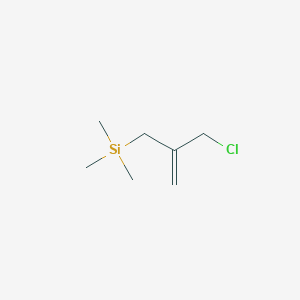
2-(氯甲基)烯丙基三甲基硅烷
概览
描述
2-(Chloromethyl)allyl-trimethylsilane is a compound that has been studied for its potential in various organic synthesis reactions. It is a versatile reagent that can be used to introduce allyl and trimethylsilyl groups into molecules, which can be valuable for further chemical transformations.
Synthesis Analysis
The synthesis of related allyl-trimethylsilane compounds has been explored in several studies. For instance, 1-(Trimethylsilyl)allyl chloride, a compound with a similar structure, can be prepared from 1,3-dichloropropene and has been shown to react with organocopper compounds to yield terminal alkenylsilanes . Additionally, allyl(chloromethyl)diorganosilanes have been synthesized and can undergo allyl rearrangement reactions catalyzed by aluminum chloride to afford various organochlorosilanes . These methods provide insights into the potential synthetic routes for 2-(Chloromethyl)allyl-trimethylsilane and its derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Chloromethyl)allyl-trimethylsilane has been characterized using various spectroscopic techniques. For example, the structure of (chloromethyl)trimethylsilane has been determined by X-ray crystallography at 160 K, revealing the influence of the chloromethyl group on the C—Si—C bond angles10.
Chemical Reactions Analysis
Chemical reactions involving allyl-trimethylsilane derivatives have been extensively studied. Allyltrimethylsilane itself can be used to trap intermediates in reactions catalyzed by aluminum chloride, leading to the formation of complex silacyclopentane derivatives . Furthermore, allyltrimethylsilanes have been utilized in the synthesis of allyl azides, showcasing their reactivity in the presence of iodosylbenzene-trimethylsilyl azide-boron trifluoride etherate systems . These reactions demonstrate the chemical versatility of allyl-trimethylsilane compounds and suggest potential reactivity for 2-(Chloromethyl)allyl-trimethylsilane.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Chloromethyl)allyl-trimethylsilane can be inferred from related compounds. For instance, (chloromethyl)trimethylsilane is a liquid at room temperature and exhibits specific bond angles influenced by the chloromethyl group10. The reactivity of similar compounds with various reagents, such as organocopper compounds and carbonyl compounds, indicates a sensitivity to the substrate and the potential for regioselective reactions . Additionally, the ability of these compounds to participate in rearrangement and cyclization reactions under the influence of catalysts like aluminum chloride suggests that 2-(Chloromethyl)allyl-trimethylsilane may have similar reactivity profiles .
科研应用
烯丙基重排反应:该化合物用于氯化铝催化的分子内烯丙基迁移反应。这个过程产生了(3-丁烯基)二有机氯硅烷,并展示了2-(氯甲基)烯丙基三甲基硅烷在合成复杂有机硅化合物中的潜力 (Jung et al., 2004)。
热带疟疾药物类似物的合成:在抗疟疾药物的开发中,这种化学物质作为连接试剂用于偶联哌啶和喹唑啉基团,突显了它在药物化学中的作用 (Maiden et al., 2018)。
碳-碳负离子中继化学:它在生成取代烯丙基锂物种方面起着重要作用,展示了它在先进有机合成技术中的实用性 (Zheng et al., 2011)。
有机三甲基硅烷的通用活化:该化合物用于Me3SiO(-)/Bu4N(+)活化的加成反应,表明了它在合成有机化学中的多功能性 (Das & O’Shea, 2014)。
区域选择性反应:它在生成1-(三甲基硅基)烯基钾物种方面发挥作用,这些物种用于与亲电试剂进行区域选择性反应 (Schlosser & Franzini, 1998)。
化学中的红外光谱:这种化学物质已经通过红外光谱研究,以了解有机硅化合物中的β-硅效应 (Chiavarino et al., 2013)。
硅化烷基硼酸的合成:它参与了烯丙基和乙烯基三甲基硅烷的氢硼化反应,有助于合成功能性有机硼化合物 (Cytarska et al., 2007)。
钴催化的氢烯基化反应:该化合物用于钴催化的1,4-氢烯基化反应,对于合成羟基功能化二烯烃至关重要 (Arndt et al., 2010)。
有机硅化合物中的亲电取代:它已经用于亲电烯丙基化反应,展示了它在合成新有机化合物中的适用性 (Wilczek & Kennedy, 1987)。
有机合成中的阳极氧化:这种化学物质参与了具有π-电子取代基的甲烷的阳极氧化,促进了烷氧化和羧化产物的合成 (Koizumi et al., 1989)。
Safety And Hazards
2-(Chloromethyl)allyl-trimethylsilane is classified as Eye Irritant 2, Flammable Liquid 3, Skin Irritant 2, and STOT SE 3 . It’s recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves and dust mask type N95 (US), is advised .
未来方向
The compound has been used in the preparation of key intermediates required for the synthesis of hydroxyethylene dipeptide isosteres . It has also been employed in a modular five-step synthetic route to the febrifugines . This suggests potential future applications in the synthesis of complex organic molecules.
性质
IUPAC Name |
2-(chloromethyl)prop-2-enyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClSi/c1-7(5-8)6-9(2,3)4/h1,5-6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXWCEVXNRHUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403333 | |
| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)allyl-trimethylsilane | |
CAS RN |
18388-03-9 | |
| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。





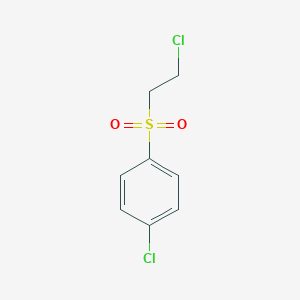
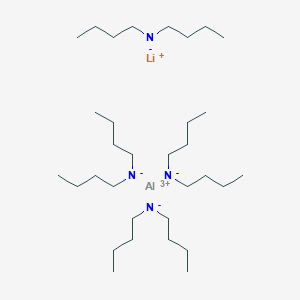
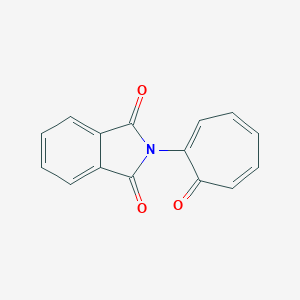
![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)
